2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
“2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride” is a chemical compound that belongs to the class of organic compounds known as phenyl-1,3-oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemistry of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride serves as a useful scaffold for synthetic elaboration in organic chemistry. It's utilized in the synthesis of extended oxazoles, showing versatility in reactions with diverse alkyl halides and facilitating reductive desulfonylation to produce various organic compounds (Patil & Luzzio, 2016).
- The compound has been used in Friedel-Crafts sulfonylation reactions in ionic liquids, demonstrating its reactivity in forming diaryl sulfones under ambient conditions, which is significant in the development of new synthetic methodologies (Nara, Harjani, & Salunkhe, 2001).
Applications in Heterocyclic Chemistry
- It reacts with amino compounds like 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole, leading to the formation of new heterocyclic systems. These reactions are important in the synthesis of complex organic molecules which have applications in pharmaceuticals and material science (Kornienko et al., 2014).
Anticancer Activity and Molecular Docking
- Some derivatives of 1,3-oxazole, including those with a sulfonyl group, have been synthesized and screened for anticancer activity. These compounds showed promising results against various human cancer cell lines, highlighting the potential therapeutic applications of this class of compounds (Pilyo et al., 2020).
Corrosion Inhibition
- Oxazole derivatives, closely related to this compound, have been evaluated for their effectiveness as corrosion inhibitors. This application is crucial in industrial processes and materials science (Rahmani et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzene-1-sulfonyl chloride, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes .
Mode of Action
Oxazopt interacts with hCA II by acting as an isoform-selective inhibitor . It binds to the enzyme and inhibits its activity, with a Ki value of 0.05 µM for hCA II . This interaction leads to changes in the enzyme’s function, affecting the physiological processes it is involved in.
Biochemical Pathways
The inhibition of hCA II by oxazopt affects several biochemical pathways. Carbonic anhydrases are involved in the regulation of pH and fluid balance in various tissues, contributing to processes such as respiration and the transport of carbon dioxide and bicarbonate between tissues . By inhibiting hCA II, oxazopt can influence these pathways and their downstream effects.
Result of Action
The inhibition of hCA II by oxazopt has a range of molecular and cellular effects. For instance, it has been developed as a potential treatment for glaucoma , a condition often associated with increased intraocular pressure. By inhibiting hCA II, oxazopt could potentially reduce the production of aqueous humor, thereby lowering intraocular pressure .
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently .
Properties
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMQWAWIILLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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